molecular formula C12H15F3N2O2S B7977255 (S)-3-METHYL-1-((4-(TRIFLUOROMETHYL)PHENYL)SULFONYL)PIPERAZINE

(S)-3-METHYL-1-((4-(TRIFLUOROMETHYL)PHENYL)SULFONYL)PIPERAZINE

Cat. No.: B7977255
M. Wt: 308.32 g/mol
InChI Key: YXRANDHKVRJEIY-VIFPVBQESA-N
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Description

(S)-3-METHYL-1-((4-(TRIFLUOROMETHYL)PHENYL)SULFONYL)PIPERAZINE is an organic compound that features a piperazine ring substituted with a methyl group at the 3-position and a sulfonyl group attached to a 4-(trifluoromethyl)phenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-METHYL-1-((4-(TRIFLUOROMETHYL)PHENYL)SULFONYL)PIPERAZINE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines or by using piperazine derivatives as starting materials.

    Introduction of the Methyl Group: The methyl group can be introduced at the 3-position of the piperazine ring via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Attachment of the Sulfonyl Group: The sulfonyl group is introduced by reacting the piperazine derivative with sulfonyl chlorides, such as 4-(trifluoromethyl)benzenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-3-METHYL-1-((4-(TRIFLUOROMETHYL)PHENYL)SULFONYL)PIPERAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents such as dichloromethane or acetonitrile.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(S)-3-METHYL-1-((4-(TRIFLUOROMETHYL)PHENYL)SULFONYL)PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-METHYL-1-((4-(TRIFLUOROMETHYL)PHENYL)SULFONYL)PIPERAZINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethyl)phenol: A compound with a similar trifluoromethylphenyl group.

    3-trifluoromethyl-1,2,4-triazoles: Compounds with a trifluoromethyl group and a triazole ring.

    α-trifluoromethylstyrenes: Compounds with a trifluoromethyl group and a styrene moiety.

Uniqueness

(S)-3-METHYL-1-((4-(TRIFLUOROMETHYL)PHENYL)SULFONYL)PIPERAZINE is unique due to its specific combination of a piperazine ring, a methyl group, and a sulfonyl group attached to a trifluoromethylphenyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(3S)-3-methyl-1-[4-(trifluoromethyl)phenyl]sulfonylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15F3N2O2S/c1-9-8-17(7-6-16-9)20(18,19)11-4-2-10(3-5-11)12(13,14)15/h2-5,9,16H,6-8H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXRANDHKVRJEIY-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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